Home > Products > Building Blocks P7453 > Aminohippurate sodium
Aminohippurate sodium - 94-16-6

Aminohippurate sodium

Catalog Number: EVT-259350
CAS Number: 94-16-6
Molecular Formula: C9H10N2NaO3
Molecular Weight: 217.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aminohippurate sodium (also known as para-aminohippuric acid sodium salt or PAH) is a derivative of aminohippuric acid, an organic compound naturally found in the urine of horses and some other animals. [] While it holds a place in medical diagnostics, this analysis focuses solely on its applications in scientific research.

Source and Classification

Aminohippurate sodium is synthesized from para-aminohippuric acid through the neutralization of the acid with sodium hydroxide. It is classified as a pharmaceutical compound with specific applications in nephrology. Its empirical formula is C9H9N2NaO3\text{C}_9\text{H}_9\text{N}_2\text{NaO}_3 and it has a molar mass of approximately 194.19 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of aminohippurate sodium involves the following steps:

  1. Preparation of Para-Aminohippuric Acid: This compound is formed by the conjugation of para-aminobenzoic acid and glycine.
  2. Neutralization: Para-aminohippuric acid is dissolved in water and neutralized with sodium hydroxide to produce aminohippurate sodium.
  3. Purification: The resultant solution is filtered and concentrated to obtain the desired concentration for medical use, typically as a 20% sterile solution for injection.

This method ensures that the final product is free from contaminants and suitable for intravenous administration .

Molecular Structure Analysis

Structure and Data

Aminohippurate sodium features a molecular structure characterized by:

  • Chemical Formula: C9H9N2NaO3\text{C}_9\text{H}_9\text{N}_2\text{NaO}_3
  • Structural Formula: The compound includes an aromatic ring, an amine group, and a carboxylic acid moiety, which are essential for its biological activity.

The pKa value of aminohippurate sodium is approximately 3.83, indicating its acidic nature .

Chemical Reactions Analysis

Reactions and Technical Details

Aminohippurate sodium undergoes several important reactions in the body:

  1. Filtration and Secretion: Once administered, aminohippurate sodium is filtered by the glomeruli of the kidneys and actively secreted by the proximal tubular cells.
  2. Measurement of Renal Plasma Flow: The renal extraction ratio of aminohippurate sodium in normal individuals is about 0.92, meaning it is almost completely removed from circulation during a single pass through the kidneys .

These properties make it an effective agent for assessing renal function through clearance tests.

Mechanism of Action

Process and Data

The mechanism by which aminohippurate sodium functions involves:

  • Renal Clearance Measurement: By measuring the concentration of aminohippurate sodium in both plasma and urine along with urine flow rate, clinicians can calculate effective renal plasma flow (ERPF). This calculation helps in evaluating kidney health and function.
  • Saturation Studies: At elevated plasma concentrations (40-60 mg/100 mL), aminohippurate sodium can saturate tubular secretion mechanisms, allowing for further assessment of renal tubular function .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Aminohippurate sodium exhibits several notable physical and chemical properties:

  • Appearance: It is typically provided as a sterile, colorless solution.
  • Solubility: Highly soluble in water but insoluble in lipids.
  • pH Range: The pH of its injectable solution ranges from 6.7 to 7.6 .

These properties contribute to its effectiveness as a diagnostic tool.

Applications

Scientific Uses

Aminohippurate sodium has significant applications in medical diagnostics:

  • Renal Function Tests: It is primarily used to measure effective renal plasma flow, providing insights into kidney health.
  • Pharmaceutical Interactions: Historically, it has been used alongside antibiotics like penicillin to modulate drug clearance from the body by competing for renal transporters .
Introduction to Aminohippurate Sodium in Renal Physiology Research

Historical Development and Diagnostic Adoption in Nephrology

The development of aminohippurate sodium emerged from early 20th-century efforts to identify substances capable of characterizing renal secretory capacity. Maximal tubular secretory capacity (Tm) studies initially utilized hippuric acid, but its variable endogenous synthesis and partial reabsorption limited accuracy. Smith and colleagues pioneered PAH’s adoption in the 1930s after recognizing its structural advantages: the para-amino group conferred greater chemical stability than hippurate’s ortho-positioned carboxyl group, while maintaining affinity for organic anion transporters (OATs). This allowed precise plasma concentration measurements via diazotization reactions, a significant analytical advancement over previous colorimetric methods [1] [6].

World War II accelerated PAH’s clinical translation. Beyer’s landmark 1944 study demonstrated PAH competitively inhibited penicillin secretion via renal OATs, prolonging its therapeutic circulation. This therapeutic application paradoxically validated PAH’s mechanism as a transport competitor, cementing its role as a probe for secretory pathway analysis. By 1945, PAH became standardized for renal plasma flow (RPF) measurement, replacing less reliable dyes like phenol red. Subsequent refinement established the diagnostic protocol: intravenous infusion titrated to maintain plasma concentrations at 2 mg/dL (below TmPAH), ensuring linear extraction kinetics. This protocol remains the reference method for effective renal plasma flow (ERPF) quantification in human research, enabling standardized comparisons across pathologies [1] [2] [5].

Table 1: Key Diagnostic Agents in Nephrology Historical Development

AgentEra of UsePrimary ApplicationLimitations vs. PAH
Hippuric Acid1920s-1930sTubular secretion capacityEndogenous synthesis; partial reabsorption
Phenol Red1930s-1940sRenal plasma flow estimationPhotodegradation; protein binding
Inulin1940s-presentGlomerular filtration rate (GFR)No tubular secretion; measures filtration only
PAH1945-presentERPF & tubular secretion (TmPAH)Requires controlled plasma concentration

Role in Advancing Theories of Renal Plasma Flow Dynamics

PAH enabled the first accurate quantification of renal plasma flow through the Fick principle: RPF = (UPAH × V) / (APAH - VPAH), where UPAH and APAH represent urinary and arterial concentrations, and V is urine flow rate. Reubi’s 1953 investigation established the renal extraction ratio (ERPAH) at 0.92±0.05 in healthy humans—meaning 92% of arterial PAH is cleared during a single renal transit. This near-complete extraction validated PAH clearance (CPAH) as a close approximation of true RPF, with ERPF calculated as CPAH/ERPAH. Importantly, deviations from 0.92 exposed pathophysiological states: diabetic nephropathy reduced ERPAH to 0.85, indicating intrarenal shunting or tubular dysfunction, while hypertension diminished it further to 0.78, revealing microvascular impairment [1] [9].

Mechanistically, PAH illuminated the coupling between renal hemodynamics and secretory efficiency. Oxygen consumption studies during abdominal compression (1947) demonstrated that PAH secretion increased renal oxygen extraction (QO₂) by 15-20%, attributable to active tubular transport. This established the concept of "secretory work"—energy-dependent OAT-mediated transport consuming ATP generated via Na⁺/K⁺-ATPase and basolateral Na⁺-dicarboxylate cotransport. Sodium dependency was proven by fluoride inhibition experiments (1983), where 2mM NaF reduced PAH accumulation in cortical slices by 40% without altering Na⁺ efflux, confirming active transport requires Na⁺-gradient maintenance. Consequently, PAH clearance became a sensitive indicator of ischemic injury, as hypoxia rapidly depressed secretion before altering glomerular filtration [7] [9].

Table 2: Seminal PAH Research Milestones in Renal Hemodynamics

YearInvestigatorDiscoveryPhysiological Insight
1944Beyer et al.PAH inhibits penicillin secretionValidated OAT competition mechanism
1947UnknownPAH secretion increases renal QO₂ by 15-20%Established "secretory work" concept
1953ReubiERPAH = 0.92 in healthy kidneysValidated CPAH ≈ RPF
1983Sheikh et al.NaF inhibits PAH transport without blocking Na⁺ effluxConfirmed Na⁺-dependence of OAT transport

Significance in Quantifying Tubular Secretory Mechanisms

PAH’s foremost contribution lies in defining organic anion transport (OAT) physiology. Micropuncture and slice perfusion studies revealed PAH undergoes glomerular filtration (≈20% of clearance) and proximal tubular secretion (≈80%). The latter involves a three-step process: 1) basolateral uptake against electrochemical gradients via OAT1/OAT3, driven by α-ketoglutarate (α-KG) exchange; 2) intracellular sequestration via binding to cytoplasmic proteins; and 3) luminal efflux via multidrug resistance-associated proteins (MRP2/4). This framework was deduced from PAH kinetics: saturation occurred at plasma concentrations >12 mg/dL (TmPAH ≈80 mg/min in adults), while probenecid or iodopyracet competitively inhibited uptake, reducing TmPAH by 60–75% [3] [7].

PAH further revealed transport heterogeneity along nephrons. Microinjection studies demonstrated early proximal tubules (S1-S2 segments) secrete PAH at rates 3-fold higher than distal segments (S3), corresponding to OAT1 density gradients. This segmental specialization was exploited to map oxalate secretion (1985): PAH infusions below TmPAH reduced fractional oxalate excretion by inhibiting low-affinity/high-capacity transporters in S3 segments, whereas supratherapeutic PAH saturated all transporters, abolishing oxalate secretion. Such findings proved multiple secretory pathways with distinct substrate affinities [8].

Critically, PAH elucidated metabolic regulation of secretion. Exogenous acetate or pyruvate stimulated PAH accumulation in cortical slices by 35% without altering Na⁺ transport, indicating a Na⁺-independent pathway. This occurs via enhanced mitochondrial metabolism generating α-KG, the counter-ion for OAT-mediated PAH uptake. Conversely, metabolic inhibitors like fluoroacetate blocked PAH transport, confirming energy dependence. Thus, TmPAH measurements dynamically reflect proximal tubular metabolic health, declining earlier than GFR in incipient acute kidney injury [7].

Table 3: Key Tubular Transport Systems Characterized Using PAH

Transport SystemLocalizationPAH AffinityEndogenous SubstratesClinical Significance
OAT1Basolateral (S1-S3)High (Km=14μM)Urate, prostaglandinsUric acid retention in gout; drug-drug interactions
OAT3Basolateral (S2-S3)Moderate (Km=65μM)Estrones, neurotransmittersHormone disposition; diuretic resistance
MRP2Luminal (S1-S2)LowGlutathione conjugatesHyperbilirubinemia in Dubin-Johnson syndrome
Sodium-Independent Anion ExchangerLuminal (S3)VariableOxalate, sulfateOxalate nephrolithiasis

Properties

CAS Number

94-16-6

Product Name

Aminohippurate sodium

IUPAC Name

sodium;2-[(4-aminobenzoyl)amino]acetate

Molecular Formula

C9H10N2NaO3

Molecular Weight

217.18 g/mol

InChI

InChI=1S/C9H10N2O3.Na/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13;/h1-4H,5,10H2,(H,11,14)(H,12,13);

InChI Key

QSNFMORCYWCZGN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NCC(=O)[O-])N.[Na+]

Solubility

Slightly soluble
SOL IN WATER /P-AMINOHIPPURIC ACID SODIUM/
1 G SOL IN 45 ML WATER
SOL IN CHLOROFORM; BENZENE; ACETONE; ALCOHOL
PRACTICALLY INSOL IN ETHER; CARBON TETRACHLORIDE
FREELY SOL IN SOLN OF ALKALI HYDROXIDES WITH SOME DECOMP
For more Solubility (Complete) data for P-AMINOHIPPURIC ACID (7 total), please visit the HSDB record page.
13 mg/mL

Synonyms

4 Aminohippuric Acid
4-Aminohippuric Acid
Aminohippurate Sodium
Aminohippuric Acid
Nephrotest
p Aminohippurate
p Aminohippuric Acid
p-Aminohippurate
p-Aminohippuric Acid
para Aminohippuric Acid
Para-Aminohippurate, Sodium
para-Aminohippuric Acid
Sodium Para Aminohippurate
Sodium Para-Aminohippurate
Sodium, Aminohippurate

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)N.[Na]

Isomeric SMILES

C1=CC(=CC=C1C(=O)NCC(=O)[O-])N.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.